molecular formula C10H8F4O2 B6306406 2-(2-Fluoro-6-(trifluoromethyl)phenyl)-1,3-dioxolane CAS No. 773102-30-0

2-(2-Fluoro-6-(trifluoromethyl)phenyl)-1,3-dioxolane

Cat. No. B6306406
CAS RN: 773102-30-0
M. Wt: 236.16 g/mol
InChI Key: XRBICCYPTOPSBH-UHFFFAOYSA-N
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Description

The compound “2-Fluoro-6-(trifluoromethyl)phenyl isocyanate” is a clear colorless liquid . It’s involved in the design and synthesis of Rho kinase inhibitors .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-Fluoro-6-(trifluoromethyl)phenylacetic acid”, has a molecular formula of C9H6F4O2 and an average mass of 222.136 Da .


Physical And Chemical Properties Analysis

The compound “2-Fluoro-6-(trifluoromethyl)phenylacetonitrile” has a refractive index of 1.449, a boiling point of 229 °C, and a density of 1.363 g/mL at 25 °C .

Safety and Hazards

The compound “2-Fluoro-6-(trifluoromethyl)phenylacetonitrile” is classified as hazardous under the Hazardous Products Regulations. It’s harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

properties

IUPAC Name

2-[2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-7-3-1-2-6(10(12,13)14)8(7)9-15-4-5-16-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBICCYPTOPSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC=C2F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-6-(trifluoromethyl)phenyl)-1,3-dioxolane

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